molecular formula C8H10ClN7O B8540846 3-Amino-5-(3-amino-5-dimethylamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole

3-Amino-5-(3-amino-5-dimethylamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole

Cat. No. B8540846
M. Wt: 255.66 g/mol
InChI Key: BOGXMMNLVXIRCE-UHFFFAOYSA-N
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Patent
US04309540

Procedure details

To a solution of tetrahydrofuran (250 ml) containing 50 ml of methanol and 12.36 g (51.57 mmole) of N-cyano-3-amino-5-dimethylamino-6-chloropyrazinecarboxamidine is added hydroxylamine hydrochloride (6.65 g, 103.13 mmole) and triethylamine (21.56 ml, 154.71 mmole). The resulting reaction mixture is protected from moisture (calcium chloride) and heated to reflux for 6 hours. The reaction mixture is cooled, poured into water (1 l) and the yellow solid which forms is collected by filtration. Concentration of the filtrate affords more solid which when combined with the first crop yields 12.64 g (96%) of the desired product. The reaction product is dried at 60° C. and directly affords analytically pure 3-amino-5-(3-amino-5-dimethylamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole, m.p. 210°-211° C.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
21.56 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Name
N-cyano-3-amino-5-dimethylamino-6-chloropyrazinecarboxamidine
Quantity
12.36 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([NH:3][C:4]([C:6]1[C:11]([NH2:12])=[N:10][C:9]([N:13]([CH3:15])[CH3:14])=[C:8]([Cl:16])[N:7]=1)=N)#[N:2].Cl.[NH2:18][OH:19].C(N(CC)CC)C.[Cl-].[Ca+2].[Cl-]>O.CO.O1CCCC1>[NH2:2][C:1]1[N:3]=[C:4]([C:6]2[C:11]([NH2:12])=[N:10][C:9]([N:13]([CH3:15])[CH3:14])=[C:8]([Cl:16])[N:7]=2)[O:19][N:18]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
6.65 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
21.56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Four
Name
N-cyano-3-amino-5-dimethylamino-6-chloropyrazinecarboxamidine
Quantity
12.36 g
Type
reactant
Smiles
C(#N)NC(=N)C1=NC(=C(N=C1N)N(C)C)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the yellow solid which forms is collected by filtration
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate affords more solid which when

Outcomes

Product
Name
Type
product
Smiles
NC1=NOC(=N1)C1=NC(=C(N=C1N)N(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.64 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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